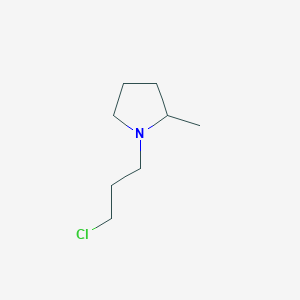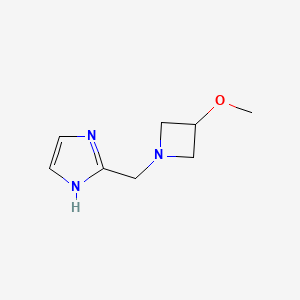![molecular formula C36H27P B8648538 Bis(5H-dibenzo[a,d]cyclohepten-5-yl)phenylphosphine](/img/structure/B8648538.png)
Bis(5H-dibenzo[a,d]cyclohepten-5-yl)phenylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(5H-dibenzo[a,d]cyclohepten-5-yl)phenylphosphane: is a chemical compound with the molecular formula C36H27P and a molecular weight of 490.57 g/mol . This compound is known for its unique structure, which includes two dibenzo[a,d]cycloheptene groups and a phenylphosphane group. It is often used as a ligand in various chemical reactions, particularly in the field of catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(5H-dibenzo[a,d]cyclohepten-5-yl)phenylphosphane typically involves the reaction of dibenzo[a,d]cycloheptene with phenylphosphane under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig cross-coupling reaction . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene, at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for Bis(5H-dibenzo[a,d]cyclohepten-5-yl)phenylphosphane are not widely documented, the compound is typically produced in research laboratories for experimental and research purposes .
Chemical Reactions Analysis
Types of Reactions: Bis(5H-dibenzo[a,d]cyclohepten-5-yl)phenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphine derivatives .
Scientific Research Applications
Bis(5H-dibenzo[a,d]cyclohepten-5-yl)phenylphosphane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Bis(5H-dibenzo[a,d]cyclohepten-5-yl)phenylphosphane primarily involves its role as a ligand in catalytic reactions. The compound coordinates with metal centers, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific catalytic reaction being studied .
Comparison with Similar Compounds
Bis(5H-dibenzo[a,d]cyclohepten-5-yl)amine: Similar structure but contains an amine group instead of a phenylphosphane group.
Phenylbis(5H-dibenzo[a,d]cycloheptene-5-yl)phosphine: Another phosphine derivative with a similar structure.
Uniqueness: Bis(5H-dibenzo[a,d]cyclohepten-5-yl)phenylphosphane is unique due to its specific combination of dibenzo[a,d]cycloheptene and phenylphosphane groups, which confer distinct chemical properties and reactivity. Its ability to act as a versatile ligand in various catalytic reactions sets it apart from other similar compounds .
Properties
Molecular Formula |
C36H27P |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
phenyl-bis(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)phosphane |
InChI |
InChI=1S/C36H27P/c1-2-16-30(17-3-1)37(35-31-18-8-4-12-26(31)22-23-27-13-5-9-19-32(27)35)36-33-20-10-6-14-28(33)24-25-29-15-7-11-21-34(29)36/h1-25,35-36H |
InChI Key |
FPKRJQIFIQXPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2C3=CC=CC=C3C=CC4=CC=CC=C24)C5C6=CC=CC=C6C=CC7=CC=CC=C57 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylmethanamine](/img/structure/B8648485.png)



![1-(3-Chlorophenyl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8648507.png)

![Phenol, 4-[[2-nitro-4-(trifluoromethyl)phenyl]amino]-](/img/structure/B8648517.png)


![Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B8648550.png)


